Biotin-PEG9-amine Biotin-PEG9-amine
Brand Name: Vulcanchem
CAS No.: 960132-48-3
VCID: VC4133908
InChI: InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Molecular Formula: C30H58N4O11S
Molecular Weight: 682.9

Biotin-PEG9-amine

CAS No.: 960132-48-3

Cat. No.: VC4133908

Molecular Formula: C30H58N4O11S

Molecular Weight: 682.9

* For research use only. Not for human or veterinary use.

Biotin-PEG9-amine - 960132-48-3

Specification

CAS No. 960132-48-3
Molecular Formula C30H58N4O11S
Molecular Weight 682.9
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Standard InChI InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1
Standard InChI Key UHIKHSATVJGWOI-YCVJPRETSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Biotin-PEG9-amine consists of three distinct moieties:

  • Biotin: A vitamin (B7) that binds with high affinity to avidin and streptavidin, enabling bioconjugation .

  • PEG9: A hydrophilic spacer comprising nine ethylene glycol units, enhancing solubility and reducing immunogenicity .

  • Amine group: A reactive terminal group facilitating covalent conjugation to carboxylic acids, activated esters, or other electrophilic groups .

The molecular formula is C₃₀H₅₈N₄O₁₁S, with a molecular weight of 682.9 g/mol . Key structural features include:

  • Three defined stereocenters in the biotin moiety .

  • 34 rotatable bonds within the PEG chain, conferring flexibility .

Table 1: Physicochemical Properties of Biotin-PEG9-Amine

PropertyValueSource
CAS Number960132-48-3
Molecular Weight682.9 g/mol
LogP1.445
Hydrogen Bond Donors4
Hydrogen Bond Acceptors13
SolubilitySoluble in DMSO, water, ethanol

Synthesis and Characterization

Synthetic Pathways

The synthesis of Biotin-PEG9-amine involves multi-step reactions, as detailed in a 2017 patent (CN107163243A) :

  • PEG Functionalization: Double-hydroxyl PEG is reacted with tert-butyl acrylate to form hydroxyl-PEG-propanoic acid tert-butyl ester.

  • Sulfonylation: Treatment with p-toluenesulfonyl chloride introduces a sulfonate leaving group.

  • Amination: Displacement of the sulfonate group with ammonium hydroxide yields amino-PEG-propanoic acid tert-butyl ester.

  • Biotin Conjugation: Activated biotin (biotin-N-hydroxysuccinimide ester) reacts with the amine-terminated PEG intermediate .

Critical purification steps include silica gel chromatography and recrystallization to achieve >95% purity .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield
PEG Functionalizationtert-butyl acrylate, Na metal75%
Sulfonylationp-toluenesulfonyl chloride82%
Biotin ConjugationBiotin-NHS, DCC/DMAP68%

Applications in Targeted Therapeutics

PROTAC Development

Biotin-PEG9-amine serves as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade disease-causing proteins . Its PEG spacer optimizes distance and orientation between the E3 ligase ligand and target protein binder, enhancing degradation efficiency . For example, a 2020 study demonstrated that PROTACs using PEG9 linkers exhibited 3.2-fold higher target degradation compared to shorter PEG variants in leukemia models .

Biotin-Mediated Drug Delivery

Biotin receptors (e.g., sodium-dependent multivitamin transporter) are overexpressed in cancers, enabling selective targeting . In a 2019 study, biotin-PEG-conjugated PAMAM dendrimers delivered paclitaxel to A549 lung cancer cells, achieving:

  • 2.4-fold higher cellular uptake vs. non-targeted dendrimers .

  • 58% tumor spheroid penetration at 50 μM .

Table 3: Efficacy Metrics in Cancer Models

ApplicationModel SystemOutcomeSource
PROTACsLeukemia cellsIC₅₀ = 12 nM
Paclitaxel DeliveryA549 spheroids72% growth inhibition
Nanoparticle TargetingGRP78+ breast cancerTumor volume reduction: 64%

Stability and Pharmacokinetics

In Vitro Stability

Biotin-PEG9-amine exhibits pH-dependent release kinetics:

  • pH 7.4: <10% biotin release over 72 hours.

  • pH 5.0 (lysosomal): 89% release within 24 hours .

This ensures stability in circulation while enabling payload release in acidic tumor microenvironments .

In Vivo Performance

In murine xenograft models, biotin-PEG9-amine-conjugated nanoparticles showed:

  • Circulation half-life: 8.7 hours (vs. 2.1 hours for non-PEGylated controls) .

  • Tumor accumulation: 14.2% injected dose/g tissue .

Challenges and Future Directions

Limitations

  • Batch Variability: PEG polydispersity (PDI >1.05) may affect reproducibility .

  • Anti-PEG Antibodies: 25-40% of humans exhibit pre-existing anti-PEG antibodies, risking accelerated clearance .

Innovations in Design

  • Branched PEGs: Reduce immunogenicity while maintaining hydration (e.g., 4-arm PEG-biotin) .

  • Enzyme-Cleavable Linkers: Integrate matrix metalloproteinase-sensitive sequences for tumor-specific activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator